molecular formula C17H33NO2 B8080340 N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide

N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide

Cat. No.: B8080340
M. Wt: 283.4 g/mol
InChI Key: FWCZOAGJOHFBLV-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide is a chemical compound with the molecular formula C17H33NO2 and a molecular weight of 283.46 g/mol . This compound is characterized by the presence of a cyclohexyl group, a hydroxyhexyl chain, and a pivalamide moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide typically involves the reaction of cyclohexylamine with 6-bromohexanol to form N-cyclohexyl-N-(6-hydroxyhexyl)amine. This intermediate is then reacted with pivaloyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyhexyl chain and pivalamide moiety make it particularly versatile for various chemical reactions and applications .

Properties

IUPAC Name

N-cyclohexyl-N-(6-hydroxyhexyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO2/c1-17(2,3)16(20)18(13-9-4-5-10-14-19)15-11-7-6-8-12-15/h15,19H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCZOAGJOHFBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CCCCCCO)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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